Product packaging for Calcium bromide hexahydrate(Cat. No.:CAS No. 71626-99-8)

Calcium bromide hexahydrate

Cat. No.: B2914969
CAS No.: 71626-99-8
M. Wt: 307.976
InChI Key: QSHXZNJVLUEIHK-UHFFFAOYSA-L
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Description

Calcium bromide hexahydrate (CaBr₂·6H₂O) is a hydrated inorganic salt presenting as colorless, trigonal crystals . It is highly soluble in water, with a solubility of 143 g/100 mL at 20°C, and is also soluble in alcohols and acetone . This compound is valued in research and development for its role as a versatile precursor and additive in advanced material synthesis. A key research application demonstrated recently is its use in modifying the structural and optical properties of polymer nanocomposites. When added to systems like polyethylene glycol (PEG) and niobium pentoxide (Nb₂O₅), calcium bromide hydrate influences the crystallinity and optical characteristics of the resulting polymer layers, making it a compound of interest for developing novel organic optoelectronic devices . In the laboratory, it serves as a practical reagent for complexation, useful for purifying reaction mixtures by precipitating compounds like triphenylphosphine oxide . From a safety perspective, calcium bromide is hygroscopic and can decompose upon strong heating to emit toxic and corrosive bromine fumes . It is irritating to the eyes, skin, and respiratory tract, and appropriate personal protective equipment (PPE) should be worn during handling . This product is intended for research purposes only within a laboratory setting. It is strictly not for diagnostic, therapeutic, or any other human or animal use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula Br2CaH12O6 B2914969 Calcium bromide hexahydrate CAS No. 71626-99-8

Properties

IUPAC Name

calcium;dibromide;hexahydrate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2BrH.Ca.6H2O/h2*1H;;6*1H2/q;;+2;;;;;;/p-2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSHXZNJVLUEIHK-UHFFFAOYSA-L
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

O.O.O.O.O.O.[Ca+2].[Br-].[Br-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

Br2CaH12O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.98 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis and Preparation Methodologies for Calcium Bromide Hydrates

Established Synthetic Pathways for Calcium Bromide Hexahydrate

The preparation of calcium bromide and its subsequent crystallization into the hexahydrate form can be achieved through several chemical reactions. The most prevalent methods involve the reaction of calcium-containing compounds with a source of bromide.

Reaction of Calcium Compounds with Bromine and Reducing Agents

One synthetic route involves the reaction of calcium oxide (CaO) or calcium carbonate (CaCO₃) with elemental bromine (Br₂) in the presence of a reducing agent. wikipedia.orgguidechem.com The role of the reducing agent, such as formic acid or formaldehyde, is to convert bromine to hydrobromic acid (HBr) in situ, which then reacts with the calcium compound. wikipedia.orgnih.gov This method prevents the formation of undesirable byproducts like calcium bromate. guidechem.comgoogleapis.com

The general reaction can be represented as: CaO + Br₂ + Reducing Agent → CaBr₂ + H₂O + Byproducts wikipedia.org

A similar approach utilizes ammonia (B1221849) as the reducing agent. In this process, bromine reacts with ammonia to form hydrobromic acid and nitrogen gas. The hydrobromic acid then neutralizes a calcium hydroxide (B78521) slurry to produce calcium bromide. googleapis.com

Hydrogen Bromide Reactions with Calcium Hydroxide

A more direct and widely used method for synthesizing calcium bromide is the neutralization reaction between a calcium base and hydrobromic acid (HBr). collegedunia.combrainly.combrainly.comchemequations.com Calcium hydroxide (Ca(OH)₂) is a common starting material for this reaction. brainly.combrainly.comchemequations.comgoogle.com The reaction is a classic acid-base neutralization that yields calcium bromide and water. brainly.combrainly.comchemequations.com

The balanced chemical equation for this reaction is: Ca(OH)₂ + 2HBr → CaBr₂ + 2H₂O brainly.combrainly.comchemequations.com

Similarly, calcium oxide (CaO) and calcium carbonate (CaCO₃) can also be reacted with hydrobromic acid to produce calcium bromide. collegedunia.comtestbook.comchemequations.comyogiintermediates.com

The respective reactions are: CaO + 2HBr → CaBr₂ + H₂O collegedunia.comchemequations.comCaCO₃ + 2HBr → CaBr₂ + H₂O + CO₂ vedantu.comquora.comsocratic.org

In industrial settings, impurities such as carbonates in the calcium hydroxide can lead to the precipitation of solids in the final calcium bromide solution. google.com To address this, the reaction mixture can be acidified to a pH of approximately 1 to 3, which converts the carbonate ions into carbon dioxide gas, thereby removing them from the solution. nih.govgoogle.com

Control of Hydration State in Synthetic Processes

The formation of this compound is dependent on the crystallization conditions, primarily temperature and water concentration. After the synthesis of the aqueous calcium bromide solution, the hexahydrate can be obtained through controlled crystallization. irooildrilling.com

Typically, the solution is concentrated by heating to evaporate excess water. irooildrilling.com Upon cooling, this compound crystallizes out of the solution. irooildrilling.com The precise control of temperature during cooling is crucial for obtaining the desired hexahydrate form, as other hydrates such as the dihydrate and tetrahydrate can also form under different conditions. quora.comwikipedia.orggoogle.com For instance, the transition to the hexahydrate has been observed to occur at specific temperatures during cooling cycles. acs.org The final product is then typically isolated by filtration. irooildrilling.com

Interactive Data Table:

Hydrate (B1144303) Form Water Molecules (n)
Anhydrous 0
Dihydrate 2
Tetrahydrate 4

This table showcases the different known hydration states of calcium bromide.

Purification and Characterization of Synthesized this compound

Purification of the synthesized this compound is essential to remove unreacted starting materials and byproducts. A common method for purification is recrystallization. This involves dissolving the crude product in a suitable solvent (typically water) and then allowing the pure crystals to reform upon cooling, leaving impurities behind in the solution. Filtration is then used to separate the purified crystals. irooildrilling.com

The characterization of the synthesized this compound is performed using various analytical techniques to confirm its identity, purity, and hydration state.

Key Characterization Techniques:

Thermogravimetric Analysis (TGA): This technique is used to determine the water content of the hydrated salt. By heating the sample, the mass loss corresponding to the water of hydration can be precisely measured, confirming the hexahydrate stoichiometry. acs.orgmdpi.com

Differential Scanning Calorimetry (DSC): DSC measures the heat flow associated with thermal transitions. It can be used to determine the melting point of the hydrate and observe dehydration events. acs.orgtno.nl

X-ray Diffraction (XRD): XRD is a powerful tool for identifying the crystalline structure of the material. The diffraction pattern of the synthesized product can be compared to known patterns for this compound to confirm its phase. mdpi.com

Scanning Electron Microscopy (SEM): SEM provides high-resolution images of the crystal morphology and surface features of the synthesized this compound. mdpi.com

The following table summarizes typical specifications for analytical grade calcium bromide hydrate.

Interactive Data Table:

Parameter Specification
Appearance White Crystalline powder and/or chunks
Assay (as CaBr₂) ≥83.0 %
Chloride (Cl) ≤2000 ppm
Sulfate (SO₄) ≤100 ppm
Iron (Fe) ≤10 ppm

Data sourced from an analytical specifications sheet for calcium bromide hydrate. avantorsciences.com

Crystallographic and Structural Investigations of Calcium Bromide Hexahydrate

Crystal Structure Determination of Calcium Bromide Hexahydrate

The crystal structure of this compound has been determined through diffraction techniques. It crystallizes in the trigonal crystal system, specifically in the P321 space group. aip.org This structure is characterized by specific unit cell dimensions. The lattice constants, which define the size and shape of the unit cell, have been reported as a = b = 8.164 Å and c = 4.016 Å, with angles α = 90°, β = 90°, and γ = 120°. aip.orgcrystallography.net The volume of the unit cell is approximately 231.8 ų. crystallography.net

The determination of this structure relies on the analysis of how X-rays are scattered by the electrons in the crystal, providing a detailed map of electron density and thus the positions of the atoms.

Interactive Table: Crystallographic Data for this compound

ParameterValueReference
Chemical FormulaCaBr₂·6H₂O aip.org
Crystal SystemTrigonal aip.org
Space GroupP321 aip.orgcrystallography.net
a (Å)8.164 ± 0.005 aip.orgcrystallography.net
b (Å)8.164 ± 0.005 aip.orgcrystallography.net
c (Å)4.016 ± 0.005 aip.orgcrystallography.net
α (°)90 crystallography.net
β (°)90 crystallography.net
γ (°)120 aip.orgcrystallography.net
Cell Volume (ų)231.8 crystallography.net

Structural Isomorphism with Related Hexahydrates (e.g., Calcium Chloride Hexahydrate)

This relationship extends to other hexahydrates as well. For instance, Na₂PtX₆·6H₂O (where X = Cl, Br) compounds are also isostructural, containing isolated PtX₆ octahedra separated by sodium cations. nih.govacs.org The study of such isostructural series is crucial for understanding how subtle changes in chemical composition can influence crystal packing and properties.

Analysis of Calcium Coordination Environments in Hydrated Forms

In hydrated calcium salts, the calcium ion (Ca²⁺) is typically surrounded by water molecules and, in some cases, the anions, in a specific geometric arrangement known as a coordination polyhedron. In this compound, the calcium ion is coordinated by water molecules. While the hexahydrate form is common, other hydrated forms of calcium bromide exist, such as the nonahydrate (CaBr₂·9H₂O). acs.orgresearchgate.net In the nonahydrate, the calcium ion is surrounded by eight water molecules, forming a distorted square antiprism. researchgate.net These monomeric [Ca(H₂O)₈]²⁺ units are then packed in the crystal lattice. researchgate.net

Advanced Diffraction Techniques in Structural Elucidation (e.g., Powder X-ray Diffractograms, Single-Crystal Analysis)

The determination of crystal structures is heavily reliant on advanced diffraction techniques.

Single-Crystal X-ray Diffraction (SCXRD) is the most powerful method for determining the precise atomic arrangement in a crystalline solid. rigaku.com This technique involves mounting a small, high-quality single crystal and exposing it to a focused beam of X-rays. rigaku.com The resulting diffraction pattern of spots is used to solve the crystal structure, providing accurate bond lengths, bond angles, and unit cell parameters. acs.orgacs.org SCXRD was instrumental in determining the crystal structures of various calcium bromide hydrates, including the monohydrate and dihydrate forms. acs.orgacs.org

Powder X-ray Diffraction (PXRD) is another essential technique, particularly useful for identifying crystalline phases and analyzing materials that are not available as single crystals. acs.org In PXRD, a sample of finely ground (powdered) material is exposed to an X-ray beam, producing a characteristic diffraction pattern of concentric rings. rsc.orgscispace.com This pattern serves as a "fingerprint" for the crystalline substance and can be compared to databases of known patterns for phase identification. nist.gov PXRD has been used to ensure the formation of specific hydrate (B1144303) structures during hydration and dehydration studies of calcium bromide and to verify the phases present in a sample. acs.orgacs.org In situ PXRD, where the diffraction pattern is collected as the sample is heated or exposed to different environments, is particularly valuable for studying phase transitions. acs.org

Both techniques are often used in a complementary fashion. For example, the crystal structure solved by SCXRD can be used to simulate a theoretical PXRD pattern, which can then be compared with experimental powder data to confirm the purity and identity of a bulk sample. acs.org

Hydration, Dehydration, and Phase Transition Phenomena of Calcium Bromide Hexahydrate

Hydration Pathways and Intermediate Hydrate (B1144303) Phases of Calcium Bromide (e.g., Monohydrate, Dihydrate, Tetrahydrate, Enneahydrate)

Calcium bromide (CaBr₂) is known to form several hydrate phases, with the hexahydrate being a common form. google.comwikipedia.org The hydration and dehydration processes of calcium bromide are not simple, direct transformations but rather proceed through a series of intermediate hydrate phases. acs.orgacs.orgresearchgate.netresearchgate.netnih.gov

The known and proposed hydrate forms of calcium bromide include the enneahydrate (CaBr₂·9H₂O), hexahydrate (CaBr₂·6H₂O), tetrahydrate (CaBr₂·4H₂O), dihydrate (CaBr₂·2H₂O), and monohydrate (CaBr₂·H₂O). google.comwikipedia.orgacs.orgresearchgate.netresearchgate.netnih.gov While the crystal structures of the nonahydrate, hexahydrate, and anhydrate are well-established, the intermediate steps and the conditions for their transitions have been a subject of investigation. acs.orgacs.orgresearchgate.netresearchgate.net Some literature also mentions the potential existence of a trihydrate (CaBr₂·3H₂O), a 1.5-hydrate, and a 0.5-hydrate, although their existence is debated and not as well-verified. acs.orgacs.orgresearchgate.netresearchgate.net

Recent studies examining the hydration and dehydration pathways between the anhydrate and dihydrate have shown the formation of a stable monohydrate phase. acs.orgacs.orgresearchgate.netresearchgate.net Thermogravimetric analysis has demonstrated that upon cooling, anhydrous CaBr₂ takes up one mole of water to form the monohydrate, which is stable before further hydrating to the dihydrate. acs.org The reverse process occurs upon heating, with the dihydrate dehydrating to the monohydrate before becoming anhydrous. acs.org

The enneahydrate form, CaBr₂·9H₂O, has been identified and its crystal structure determined, forming from aqueous solutions at or below room temperature. researchgate.netresearchgate.netnih.gov The transition between the hexahydrate, tetrahydrate, and dihydrate has also been a subject of study concerning phase transition equilibria. acs.orgacs.orgresearchgate.netresearchgate.net

Known Hydrate Phases of Calcium Bromide
Hydrate PhaseChemical FormulaNotes
EnneahydrateCaBr₂·9H₂OCrystal structure is known. acs.orgacs.orgresearchgate.netresearchgate.netnih.gov
HexahydrateCaBr₂·6H₂OA common and well-studied form. google.comwikipedia.orgacs.orgacs.orgresearchgate.netresearchgate.net
TetrahydrateCaBr₂·4H₂OAn intermediate in dehydration/hydration processes. google.comacs.orgacs.orgresearchgate.netresearchgate.net
DihydrateCaBr₂·2H₂OA stable intermediate hydrate. wikipedia.orgacs.orgacs.orgresearchgate.netresearchgate.net
MonohydrateCaBr₂·H₂OObserved as a stable phase between the anhydrate and dihydrate. acs.orgacs.orgresearchgate.netresearchgate.net

Dehydration Kinetics and Mechanisms of Calcium Bromide Hexahydrate

The dehydration of this compound is a stepwise process that involves the sequential removal of water molecules. The kinetics and mechanisms of this process are influenced by factors such as temperature and water vapor pressure.

Thermogravimetric studies conducted under quasi-isothermal and quasi-isobaric conditions have revealed the pathway of dehydration for CaBr₂·6H₂O. google.com This research indicated the formation of intermediate hydrates, specifically the tetrahydrate, dihydrate, and monohydrate, during the dehydration process. google.com

The process can be summarized by the following general steps: CaBr₂·6H₂O → CaBr₂·4H₂O + 2H₂O CaBr₂·4H₂O → CaBr₂·2H₂O + 2H₂O CaBr₂·2H₂O → CaBr₂·H₂O + H₂O CaBr₂·H₂O → CaBr₂ + H₂O

More recent investigations have confirmed the reversible nature of the transitions between the dihydrate, monohydrate, and anhydrous forms. acs.org During heating, the dihydrate transforms to the monohydrate at approximately 99°C, and the monohydrate becomes anhydrous at around 137°C under specific experimental conditions. acs.org The hydration steps occur in the reverse order upon cooling. acs.org

Dehydration Steps of Calcium Bromide Hydrates
Starting HydrateIntermediate/Final ProductWater Molecules Lost
CaBr₂·6H₂OCaBr₂·4H₂O2
CaBr₂·4H₂OCaBr₂·2H₂O2
CaBr₂·2H₂OCaBr₂·H₂O1
CaBr₂·H₂OCaBr₂ (anhydrous)1

Phase Transition Equilibria in Calcium Bromide-Water Systems

The phase transition equilibria in the calcium bromide-water system are complex, involving multiple solid hydrate phases and the aqueous solution. These equilibria are dependent on both temperature and the concentration of calcium bromide.

Phase diagrams for ternary systems containing LiBr-CaBr₂-H₂O have been studied at various temperatures, providing insight into the crystallization regions of different calcium bromide hydrates. frontiersin.orgresearchgate.net For instance, at 298.15 K, the phase diagram for the LiBr-CaBr₂-H₂O system includes crystallization regions for CaBr₂·6H₂O and CaBr₂·4H₂O. frontiersin.org At higher temperatures, such as 323.15 K, the stable hydrate is CaBr₂·4H₂O. frontiersin.org

Studies on the quaternary system NaBr + MgBr₂ + CaBr₂ + H₂O at 298.15 K have also been conducted, showing a crystallization field for CaBr₂·6H₂O. acs.org These studies are crucial for understanding the behavior of calcium bromide in mixed salt solutions.

The melting point of the hexahydrate is below 40°C, while the tetrahydrate has a melting point of 80°C. google.com This difference in melting points highlights the change in thermal stability with the degree of hydration.

Phase Equilibria Data for CaBr₂-H₂O Systems
SystemTemperature (K)Stable Calcium Bromide Hydrate Phases
LiBr-CaBr₂-H₂O298.15CaBr₂·6H₂O, CaBr₂·4H₂O frontiersin.org
LiBr-CaBr₂-H₂O323.15CaBr₂·4H₂O frontiersin.org
NaBr + MgBr₂ + CaBr₂ + H₂O298.15CaBr₂·6H₂O acs.org

Influence of Confinement on Hydration and Dehydration Processes (e.g., in Mesoporous Silica (B1680970) Gels)

The behavior of salt hydrates can be significantly altered when they are confined within the pores of a host material, such as mesoporous silica gels. This confinement can affect the thermodynamics and kinetics of the hydration and dehydration reactions.

Studies have been conducted to compare the hydration and dehydration steps of CaBr₂ within the pores of mesoporous silica gels to that of the bulk salt. acs.org Interestingly, it was found that CaBr₂ exhibits the same hydrate steps when confined in silica gels as it does in its bulk form. acs.orgresearchgate.netresearchgate.net This is in contrast to its sister salt, CaCl₂, which shows path-dependent hydration and dehydration steps that can change under confinement. acs.orgacs.org

The regular and predictable behavior of CaBr₂ in confinement makes it a potentially more stable material for applications like thermal energy storage, where consistent and repeatable cycling is essential. acs.orgacs.org The confinement within the porous matrix helps to macroscopically stabilize the salt against the physical stresses of expansion and shrinkage that occur during hydration and dehydration cycles. acs.org

Solution Chemistry and Thermodynamic Behavior of Aqueous Calcium Bromide Systems

Isopiestic Investigation of Osmotic Coefficients of Aqueous Calcium Bromide Solutions

The isopiestic method is a precise technique for determining the osmotic coefficients of electrolyte solutions. This method involves allowing a solution of interest to come to vapor pressure equilibrium with a reference solution for which the osmotic coefficients are well-known. At equilibrium, the water activity is the same in both solutions.

A study conducted at 50 °C utilized the isopiestic method to determine the osmotic coefficients of aqueous calcium bromide (CaBr₂) solutions over a molality range of 0.5121 to 2.6631 mol kg⁻¹ researchgate.net. In this investigation, sodium chloride (NaCl) solutions served as the isopiestic reference standard researchgate.net. The osmotic coefficients for the CaBr₂ solutions were calculated from the molalities of the calcium bromide and the reference NaCl solution at isopiestic equilibrium researchgate.net. Previous isopiestic measurements have also been performed by various researchers, covering molalities from 0.1 to 5.9 mol·kg⁻¹ nist.gov.

The experimental data obtained from such investigations are fundamental for developing and validating thermodynamic models that can describe the behavior of these solutions over a wide range of concentrations and temperatures.

Table 1: Experimental Osmotic Coefficients of Aqueous CaBr₂ Solutions at 50 °C researchgate.net

Molality of CaBr₂ (mol kg⁻¹)Osmotic Coefficient (φ)
0.5121Value not specified in abstract
......
2.6631Value not specified in abstract

Note: Specific values for osmotic coefficients were not available in the abstract. The table structure is representative of how such data would be presented.

Solubility Equilibria in Multicomponent Bromide Systems (e.g., NaBr–CaBr₂–H₂O)

The solubility of salts in multicomponent systems is crucial for processes like industrial crystallization and understanding geochemical brines. The ternary system of sodium bromide (NaBr), calcium bromide (CaBr₂), and water (H₂O) has been investigated to determine the solid-liquid phase equilibria.

At 50 °C, the solubility in the NaBr–CaBr₂–H₂O system was studied using the isothermal dissolution equilibrium method researchgate.net. The investigation established the crystallization of simple bromide salts: sodium bromide dihydrate (NaBr·2H₂O), anhydrous sodium bromide (NaBr), and calcium bromide tetrahydrate (CaBr₂·4H₂O) researchgate.net.

Similarly, at 298.15 K (25 °C), studies of the NaBr–CaBr₂–H₂O system revealed that the equilibrium solid phases are NaBr, NaBr·2H₂O, and calcium bromide hexahydrate (CaBr₂·6H₂O) acs.org. The phase diagram for this system at 298.15 K features two invariant points, three dissolution equilibrium curves, and three corresponding crystallization fields for these salts acs.org. No double salts or solid solutions were found to form in this system at this temperature acs.org.

Table 2: Equilibrium Solid Phases in the NaBr–CaBr₂–H₂O System

TemperatureEquilibrium Solid Phases
50 °CNaBr·2H₂O, NaBr, CaBr₂·4H₂O researchgate.net
25 °CNaBr, NaBr·2H₂O, CaBr₂·6H₂O acs.org

Thermodynamic Modeling of Calcium Bromide Solution Behavior (e.g., Pitzer Specific Interaction Equations)

To accurately predict the behavior of concentrated electrolyte solutions, thermodynamic models are employed. The Pitzer specific interaction equations are a widely used and successful framework for this purpose wikipedia.orglbl.gov. These equations extend the Debye-Hückel theory by adding virial-like terms to account for the short-range forces between ions wikipedia.org.

Experimental data, such as the osmotic coefficients and solubility measurements discussed previously, are used to construct a chemical model based on the Pitzer equations researchgate.net. This model can then calculate solute and solvent activities and predict solid-liquid equilibria in systems like CaBr₂–H₂O and NaBr–CaBr₂–H₂O researchgate.net. A model developed for the CaBr₂–H₂O system has been shown to be effective for calculating activities and equilibria from 25 to 250 °C and up to high concentrations (e.g., 7.5 mol kg⁻¹ at 25 °C) researchgate.net.

The Pitzer formalism includes parameters that describe the interactions between pairs of ions (cation-anion, cation-cation, anion-anion) and triplets of ions wikipedia.orglbl.gov. These interaction parameters are determined by fitting the model equations to experimental data. Once parameterized, the model can provide accurate predictions of thermodynamic properties in both binary and more complex multicomponent systems researchgate.net.

Prediction of Deliquescence Relative Humidity of Calcium Bromide Hydrates

Deliquescence is the process where a solid crystalline substance absorbs moisture from the atmosphere to form an aqueous solution. The deliquescence relative humidity (DRH) is the specific relative humidity at which this phase transition occurs for a given temperature semanticscholar.org. The DRH is equivalent to the water activity of the saturated solution nih.gov.

Thermodynamic models, such as those based on the Pitzer equations, can be used to predict the DRH of salts and their hydrates. By calculating the water activity in a saturated solution of a specific salt hydrate (B1144303), the model can predict the DRH. For this compound (CaBr₂·6H₂O), the calculated equilibrium DRH shows good agreement with data found in the literature researchgate.net.

The DRH is a critical property for determining the stability and handling requirements of crystalline materials. For instance, a vapor sorption analyzer can be used to experimentally determine DRH values by measuring the abrupt increase in a sample's mass as the relative humidity is increased semanticscholar.orgcopernicus.org. The DRH of calcium bromide hydrates is relatively low, indicating their hygroscopic nature.

Advanced Research Applications of Calcium Bromide Hexahydrate

Catalytic Applications in Organic Synthesis

Calcium bromide has emerged as an efficient and environmentally friendly Lewis acid catalyst, particularly in multicomponent reactions such as the Biginelli cyclocondensation for the synthesis of dihydropyrimidones (DHPMs). sciforum.netimist.ma This one-pot synthesis involves the reaction of an aldehyde, a β-ketoester, and urea (B33335) or thiourea. The use of calcium bromide as a catalyst offers several advantages, including high yields, short reaction times, low catalyst loading, and adherence to the principles of green chemistry by functioning under solvent-free conditions with microwave irradiation. sciforum.netimist.maresearchgate.net

The effectiveness of calcium bromide was demonstrated in a study where various substituted benzaldehydes, ethyl acetoacetate, and urea/thiourea were reacted. imist.ma Researchers optimized the reaction conditions, finding that just 2 mol% of the catalyst under microwave irradiation at 400W was sufficient to produce excellent yields in as little as 1.5 to 3 minutes. sciforum.netimist.ma This protocol is compatible with a wide range of functional groups on the benzaldehyde, including methoxy, halides, and nitro groups, without significant side product formation. imist.maresearchgate.net The simple workup procedure and the inexpensive, readily available nature of the catalyst further enhance its appeal in organic synthesis. researchgate.net

Table 1: Synthesis of Dihydropyrimidinones using Calcium Bromide as a Catalyst Data derived from a study on the catalytic efficiency of calcium bromide in Biginelli reactions.

Entry Aldehyde Product Yield (%) Reaction Time (min)
1 Benzaldehyde 94 2.0
2 4-Chlorobenzaldehyde 96 1.5
3 4-Methylbenzaldehyde 92 2.5
4 4-Methoxybenzaldehyde 95 2.0
5 3-Nitrobenzaldehyde 93 3.0
6 Cinnamaldehyde 89 3.0

The catalytic activity of calcium bromide in reactions like the Biginelli condensation is rooted in its chemical properties as a Lewis acid. nih.gov Calcium bromide is an ionic compound formed by the transfer of two valence electrons from the calcium atom to two bromine atoms, resulting in a calcium cation (Ca²⁺) and two bromide anions (Br⁻). patsnap.comyoutube.com In a reaction medium, the Ca²⁺ ion can accept electron pairs, fulfilling the definition of a Lewis acid.

In the context of the Biginelli reaction, the calcium cation is believed to activate the carbonyl group of the aldehyde, making it more susceptible to nucleophilic attack. This activation facilitates the key steps of the reaction cascade, including the formation of iminium intermediates, which ultimately leads to the cyclized dihydropyrimidinone product.

Under microwave irradiation, the mechanism is further enhanced. Calcium bromide is a polar molecule, and this polarity allows it to absorb microwave energy efficiently. imist.ma This absorbed energy is converted into heat, which is then used to drive the reaction between the aldehyde, β-ketoester, and urea. sciforum.netimist.ma This direct heating of the reaction mixture at a molecular level contributes to the significantly reduced reaction times and improved efficiency observed compared to conventional heating methods. The bromide ions (Br⁻) can also act as nucleophiles in other types of organic reactions, such as substitution and elimination, making calcium bromide a versatile reagent. patsnap.com

Complexation and Host-Guest Chemistry Involving Calcium Bromide Hexahydrate

The calcium ion (Ca²⁺) plays a crucial role in numerous biological processes, often by mediating interactions between proteins and carbohydrates. nih.gov Divalent cations like calcium can form bridges between the hydroxyl groups of carbohydrates and the negatively charged residues (aspartate or glutamate) of proteins. nih.gov This interaction is fundamental to the function of certain types of carbohydrate-binding proteins known as C-type lectins, which require Ca²⁺ to activate their binding sites. wikipedia.org

The interaction is primarily electrostatic, involving the positively charged calcium ion and the lone pairs of electrons on the oxygen atoms of the carbohydrate's hydroxyl groups. nih.govacs.org This coordination helps to orient the carbohydrate ligand correctly within the protein's binding site, contributing to the specificity of the recognition process. acs.org While the calcium ion is often essential for the structural integrity and binding function of these proteins, it does not always participate directly in the primary recognition of the sugar ring itself but rather stabilizes the binding domain. nih.gov

The interaction between calcium ions and carbohydrates can lead to the formation of crystalline complexes. A notable example is the crystal structure of a hydrated calcium bromide complex with lactose (B1674315), which has been successfully characterized. acs.org In such complexes, the calcium ion coordinates with multiple hydroxyl groups from the sugar molecules, as well as with water molecules, creating a well-defined crystal lattice.

The presence of calcium ions can significantly influence the crystallization behavior of sugars. In one study, calcium was found to reduce the crystal yield of lactose from ~79% (for pure lactose) to ~67%. mdpi.com This effect was attributed to a combination of factors, including cation-lactose interactions and changes in the structure of water molecules surrounding the sugar. mdpi.com Conversely, in biological systems, the binding of sugars like lactose and galactose can promote the crystallization of proteins by neutralizing negative charges on the protein surface, which facilitates dimerization and crystal packing. mdpi.com

The disaccharide trehalose (B1683222) has been observed to delay or reduce the crystallization of amorphous lactose, a property that can be significant in stabilizing food and pharmaceutical formulations. researchgate.net The ability of calcium ions to coordinate with these and other sugars demonstrates their fundamental role in the structural chemistry of carbohydrates, influencing their physical properties and biological interactions.

Table 2: Effect of Calcium on Lactose Crystallization Summary of findings on the influence of cations on lactose crystallization behavior.

Cation Concentration (mM) Lactose Crystal Yield (%) Enthalpy of Water Evaporation (J/g)
None (Pure Lactose) - 79 698.4
Mg²⁺ 8 76 987.0
Ca²⁺ 30 67 993.2
K⁺ 38 70 936.6
Na⁺ 22 75 918.6
Mixture Various 63 1005.4

Thermochemical Energy Storage Systems Utilizing Calcium Bromide Hydrates

Thermochemical energy storage (TCES) is a promising technology for storing thermal energy, for instance from solar power or industrial waste heat, over long periods with minimal energy loss. mdpi.com The technology is based on reversible chemical reactions. Salt hydrates, including this compound, are particularly well-suited for this application due to their high energy storage densities and suitable operating temperatures for applications like residential heating. mdpi.comresearchgate.net

The energy storage process utilizes the reversible hydration and dehydration of calcium bromide:

CaBr₂ + 6H₂O ⇌ CaBr₂·6H₂O + Heat

During the charging phase, heat is applied to the this compound (CaBr₂·6H₂O), causing it to dehydrate into anhydrous calcium bromide (CaBr₂) and water vapor. The energy is stored within the chemical bonds of the anhydrous salt. energy.gov This state is stable indefinitely as long as the anhydrous salt is kept separate from water.

During the discharging phase, water vapor is reintroduced to the anhydrous calcium bromide. This triggers an exothermic hydration reaction, reforming the hexahydrate and releasing the stored heat. researchgate.net Studies on calcium bromide for heat storage systems have highlighted its high heat yield from the dissolution and hydration reactions. researchgate.net Furthermore, research has shown that CaBr₂ maintains its chemical composition and performance without degradation after being subjected to 100 hydration-dehydration cycles. researchgate.net While materials like strontium bromide (SrBr₂) and strontium chloride (SrCl₂) are also heavily researched for TCES, calcium bromide represents a viable candidate for these systems. researchgate.net

Table 3: Comparison of Salt Hydrates for Thermochemical Energy Storage Illustrative properties of various salt hydrates used in TCES research.

Salt Hydrate (B1144303) Theoretical Energy Density (kWh/m³) Dehydration Temperature Range (°C)
SrBr₂·6H₂O 542 < 100
MgCl₂·6H₂O ~470 95 - 120
SrCl₂·6H₂O ~390 70 - 150
CaCl₂·6H₂O ~300 100 - 150
CaBr₂·6H₂O Not specified in sources ~100 - 150

Phase Change Material (PCM) Development and Performance

This compound (CaBr₂·6H₂O) is a significant compound in the field of thermal energy storage, primarily for its application as a phase change material (PCM). PCMs are substances that absorb and release large amounts of latent heat at a nearly constant temperature during their phase transition (e.g., from solid to liquid).

CaBr₂·6H₂O is a congruent-melting salt hydrate, meaning it melts and freezes uniformly without segregating into other hydrated forms. This property is crucial for the long-term stability and reliability of a PCM, as it ensures that the material does not lose its thermal storage capacity over repeated cycles. The material melts and freezes at approximately 34.3°C, making it suitable for applications where thermal energy storage is required near ambient temperatures.

One of the most notable characteristics of this compound is its high density. While its heat of fusion on a weight basis (27.6 cal/g) is lower than some other salt hydrates, its high density results in an excellent volumetric heat of fusion of 54 cal/cm³. This makes it a particularly desirable PCM for applications where space is limited. The material can store thermal energy isothermally, completely melting and reversibly freezing at its transition temperature.

Below is an interactive data table summarizing the key thermophysical properties of this compound as a PCM.

PropertyValueUnit
Melting Point34.3°C
Heat of Fusion (Gravimetric)27.6cal/g
Heat of Fusion (Volumetric)54cal/cm³
Composition (CaBr₂)64.90% by weight
Melting BehaviorCongruent-

Mitigation of Supercooling and Phase Separation in Calcium Bromide PCMs through Nucleating Agents and Stabilizers

A significant challenge in the application of salt hydrates as PCMs, including this compound, is the phenomenon of supercooling. Supercooling occurs when the material cools below its freezing point without solidifying, which delays or even prevents the release of its stored latent heat. This phenomenon arises from a poor nucleation rate, and a supercooling of just 5-10°C can completely inhibit the intended energy release, reducing the efficiency of the thermal energy storage system.

Phase separation, or incongruent melting, is another issue that can degrade the performance of salt hydrate PCMs. This occurs when the hydrate melts to form a saturated aqueous solution and a solid phase of a lower hydrate, leading to a gradual loss of storage capacity over repeated cycles. While this compound is considered a congruent-melting material, slight compositional variations or the presence of additives can sometimes lead to phase segregation issues.

To overcome these challenges, nucleating agents and stabilizers are incorporated into the PCM. Nucleating agents are "seed" crystals that initiate crystallization once the temperature drops to the freezing point, effectively eliminating supercooling. For similar salt hydrates like calcium chloride hexahydrate, materials such as strontium chloride hexahydrate and borax (B76245) have proven to be effective nucleators. Stabilizers, often in the form of gelling agents or thickeners, are used to create a matrix that holds the components of the salt hydrate in close proximity, preventing the settling and separation of different phases during melting.

Heat Recovery and Storage Capacity Studies in Heat Storage Systems

Research into heat storage systems utilizing the hydration reaction of calcium bromide has demonstrated its high potential for rapid heat recovery and high-density energy storage. In one study, a heat storage system was developed for potential use in automobiles, designed to provide heat quickly through the hydration of anhydrous calcium bromide.

The system, which included a reactor and a heat exchanger, measured the heat output and recovery from the reaction. The study achieved a remarkable heat recovery of 582 kJ/L-H₂O, which represents 90% of the theoretical maximum heat value. A key finding was the rapid rate of heat release; during the first minute of the reaction, the system recovered 73% of the theoretical heat value. This demonstrates the material's suitability for applications requiring a rapid and high-output burst of thermal energy.

Furthermore, the chemical stability and durability of calcium bromide in these systems are excellent. The research found no degradation in the chemical composition of the CaBr₂ after 100 cycles of hydration and dehydration, indicating its robustness for long-term heat storage applications.

Role in Cementitious Systems and Hydration Enhancement

Influence of Calcium Bromide on Cement Hydration Kinetics

Calcium bromide acts as an effective accelerator for the hydration of Portland cement, particularly at low temperatures. Its incorporation into cement pastes significantly shortens the setting time and accelerates the hydration process. Studies have shown that CaBr₂ shortens the hydration induction period and advances the acceleration period, leading to a faster reaction rate.

This acceleration is also evident in calorimetric studies, which measure the heat released during hydration. The presence of calcium bromide increases both the maximum heat-release rate and the cumulative heat released. For instance, at 7 days, the cumulative heat release of a paste with 1.0% CaBr₂ increased by 40%. By shortening the nucleation and crystal growth stages, CaBr₂ significantly enhances the degree of hydration, especially in the critical early phases.

Formation of Novel Bromine-Containing Hydration Products (e.g., Bromoaluminate Calcium Hydrate, Ca₄Al₂O₆Br₂·10H₂O)

When calcium bromide is added to cement, it does not merely act as a catalyst but actively participates in the hydration reactions, leading to the formation of new, bromine-containing crystalline products. X-ray diffraction (XRD) and other analytical techniques have identified the formation of hydrated calcium bromoaluminate (Ca₄Al₂O₆Br₂·10H₂O) as a key product.

This novel phase is formed through the reaction of calcium bromide with tricalcium aluminate (C₃A), a primary component of Portland cement. In addition to the bromoaluminate phase, research also indicates the generation of bromine-containing calcium-silicate-hydrate (C-S-H) gels. These new products integrate into the cement matrix, contributing to a denser microstructure and influencing the material's mechanical properties. The formation of these unique hydration products is a primary mechanism through which calcium bromide enhances the early strength of cementitious materials.

Early Strength Development in Mortars with Calcium Bromide Additives

The acceleration of hydration and the formation of novel hydration products directly translate to a significant improvement in the early compressive strength of mortars. The addition of calcium bromide has been shown to accelerate strength development at all ages, with a particularly pronounced effect in the first few days.

In studies conducted at a low temperature of 5°C, the compressive strength of mortars containing CaBr₂ increased by 18% to 376% compared to control samples. Remarkably, the strength of mortars with a 1.0% dosage of CaBr₂ after just

Computational and Theoretical Chemistry Studies on Calcium Bromide Hexahydrate

Quantum Mechanical Approaches to Calcium Bromide Interactions

Quantum mechanics (QM) forms the foundation for understanding the electronic structure and bonding within a compound. For calcium bromide hexahydrate, QM approaches can elucidate the nature of the interactions between the calcium ion (Ca²⁺), bromide ions (Br⁻), and the six water molecules of hydration.

One of the fundamental QM methods is the Hartree-Fock (HF) method , which approximates the many-electron wavefunction of a system as a single Slater determinant. youtube.com This approach, also known as the self-consistent field (SCF) method, provides a basis for understanding the electronic orbitals and energies within the CaBr₂·6H₂O crystal lattice. youtube.com It allows for the calculation of properties such as the distribution of electron density, which is crucial for understanding the ionic nature of the bonds between calcium and bromide and the dative covalent bonds between the calcium ion and the oxygen atoms of the water molecules.

For complex systems like hydrated salts, a hybrid approach known as Quantum Mechanics/Molecular Mechanics (QM/MM) is often employed. In this method, the core of the system—for instance, the calcium ion and its immediate coordination sphere of water molecules—is treated with a high level of quantum mechanical theory. The surrounding bulk water and bromide ions are then treated with more computationally efficient molecular mechanics force fields. This allows for a detailed and accurate description of the critical electronic interactions involved in hydration while still being able to simulate a larger, more realistic system. Such an approach would be invaluable in studying the charge transfer and polarization effects that occur upon hydration of calcium bromide.

Density Functional Theory (DFT) Calculations for Structural and Electronic Properties

Density Functional Theory (DFT) is a widely used computational method that maps the many-body problem of interacting electrons onto a system of non-interacting electrons moving in an effective potential. This approach allows for the calculation of a wide range of molecular properties, making it a valuable tool for connecting theoretical calculations with experimental results.

For the anhydrous form of calcium bromide (CaBr₂), DFT calculations have been used to determine its structural and electronic properties. For instance, in its orthorhombic crystal structure, the calcium ion is bonded to six equivalent bromide ions, forming a mixture of corner and edge-sharing CaBr₆ octahedra. DFT calculations predict a band gap of approximately 4.53 eV for this form of CaBr₂, indicating it is an insulator. The table below summarizes some of the calculated properties for anhydrous CaBr₂.

PropertyValueCrystal SystemSpace Group
Band Gap4.53 eVOrthorhombicPnnm
Predicted Formation Energy-2.402 eV/atomOrthorhombicPnnm

While specific DFT studies on the hexahydrate form are not as readily available, it is expected that the presence of water molecules in the crystal lattice would significantly influence the electronic properties. The coordination of water molecules around the calcium ion would alter the crystal field, which in turn would affect the electronic band structure and density of states.

Molecular Dynamics Simulations of Hydration and Solution Behavior

Molecular Dynamics (MD) simulations are a powerful computational technique used to study the physical movements of atoms and molecules over time. By solving Newton's equations of motion for a system of interacting particles, MD simulations can provide a detailed picture of the dynamic processes that occur in the condensed phase, such as hydration and the behavior of ions in solution.

For this compound, MD simulations can be used to investigate the structure of the hydration shells around the Ca²⁺ and Br⁻ ions in aqueous solution. Key structural information can be extracted from these simulations through the calculation of Radial Distribution Functions (RDFs) . The RDF, g(r), describes the probability of finding a particle at a distance r from a reference particle, relative to that of an ideal gas. The positions of the peaks in the RDF correspond to the most probable distances of particles in the solvation shells.

From the RDF, the coordination number (CN) can be calculated by integrating the function up to its first minimum. The CN represents the average number of solvent molecules in the first hydration shell of an ion. For the Ca²⁺ ion in aqueous solution, MD simulations have shown that it has a flexible coordination shell, with coordination numbers typically ranging from 6 to 8. A study on calcium chloride solutions using MD simulations found the first peak in the Ca²⁺-Oxygen RDF to be between 2.43 and 2.46 Å.

The table below presents typical coordination numbers and ion-oxygen distances for the hydrated Ca²⁺ ion as determined from various simulation studies of calcium salts in aqueous solutions.

IonCoordination Number (CN)Ion-Oxygen Distance (Å)
Ca²⁺6-82.43 - 2.46

MD simulations can also provide insights into the dynamics of the hydration process, such as the residence time of water molecules in the hydration shells and the diffusion coefficients of the ions in solution.

Computational Predictions of Thermodynamic Parameters

The table below summarizes some of the available thermodynamic data for anhydrous calcium bromide and its hexahydrate form. It is important to note that these values are a mix of computationally derived and experimentally determined data.

CompoundPropertyValueUnits
Calcium bromide (anhydrous)Standard Gibbs free energy of formation (ΔGf°)-656.1kJ/mol
This compoundStandard molar enthalpy of formation (ΔfH⦵298)-2118.9kJ/mol
This compoundStandard molar entropy (S⦵298)304.72J/(mol·K)

Environmental Fate and Research Considerations of Calcium Bromide Hydrates

Environmental Mobility and Distribution in Aqueous Systems due to Water Solubility

Calcium bromide hexahydrate exhibits high solubility in water, a key factor governing its environmental mobility and distribution in aqueous systems. When dissolved, it dissociates into calcium (Ca²⁺) and bromide (Br⁻) ions. patsnap.comatdmdrilling.com This high degree of water solubility means that if released into the environment, calcium bromide can be readily transported through soil and into groundwater and surface water systems. crecompany.com

The bromide ion (Br⁻), being highly mobile, can be easily washed away with groundwater due to limited adsorption in soils and sediments. wikipedia.org This mobility makes bromide a potential contaminant of concern in areas where calcium bromide is used extensively, such as in oil and gas drilling operations. nih.govsentaitech.com Spills or improper disposal of calcium bromide-containing fluids can lead to the contamination of local water sources. crecompany.com While the calcium ion is a common component of natural waters, a significant increase in its concentration can also impact water chemistry.

The environmental distribution of calcium bromide is largely dictated by the movement of water. In aquatic ecosystems, the dissolved ions will be dispersed by currents and mixing processes. In soil, the bromide ions will move with the flow of soil water, potentially reaching underlying aquifers. The rate and extent of this movement depend on various factors, including soil type, rainfall, and hydrogeological conditions.

Research on Biogeochemical Cycling of Bromine in the Presence of Calcium bromide

The biogeochemical cycle of bromine involves the movement of this element through the atmosphere, biosphere, and hydrosphere from both natural and anthropogenic sources. wikipedia.org Natural sources of bromine include volcanic eruptions, sea salt aerosols, and marine algae that synthesize organobromine compounds. wikipedia.orgnih.gov Anthropogenic sources include the use of brominated compounds in agriculture, flame retardants, and industrial applications such as oil and gas drilling, where calcium bromide is a common component of drilling fluids. wikipedia.orgentrepreneurindia.co

Once introduced into the environment from an anthropogenic source like calcium bromide, the bromide ions (Br⁻) enter the broader bromine cycle. Research indicates that bromine undergoes dynamic biogeochemical cycling between inorganic and organic forms. princeton.edustanford.edu In soils and sediments, inorganic bromide can be taken up by plants and microorganisms. nih.gov Some organisms can also facilitate the transformation of inorganic bromide into organobromine compounds through enzymatic processes. princeton.edu

Studies have shown that there is a strong correlation between total bromine concentrations and organic carbon content in marine sediments, suggesting that a significant portion of bromine in these environments is in the form of organobromine. stanford.edu This indicates that the inorganic bromide released from calcium bromide can become incorporated into natural organic matter. princeton.edu The cycling of bromine also includes deposition from the atmosphere and transport through waterways, eventually reaching the oceans, which are a major reservoir of bromine. wikipedia.org The introduction of large quantities of bromide from industrial sources like calcium bromide can potentially alter local or regional bromine cycling dynamics.

Studies on Ecological Impact of Calcium Bromide Release (e.g., aquatic organisms, vegetation)

The release of calcium bromide into the environment can have ecological impacts on both aquatic organisms and vegetation. While some sources describe calcium bromide as being non-toxic to aquatic life, specific studies have revealed adverse effects at certain concentrations. crecompany.com

Impact on Aquatic Organisms

Research on the freshwater crustacean Daphnia magna has provided specific toxicity data for calcium bromide. A 21-day reproduction study demonstrated the embryotoxicity of calcium bromide, as only aborted eggs were produced at concentrations of 533 mg L⁻¹ and 1066 mg L⁻¹. nih.gov This indicates that calcium bromide can be harmful to the reproductive success of this key aquatic invertebrate. nih.gov The study also highlighted that high concentrations of calcium bromide could reduce the abundance of Daphnia magna populations in contaminated freshwater ecosystems. nih.govimi.hr Another study noted growth inhibition in the green algae Chlorella kessleri at a concentration of 21,320 mg L⁻¹. srce.hr

For fish, calcium is an essential mineral, but excessively high concentrations can lead to its accumulation in body fluids and tissues, potentially affecting metabolism, growth, and reproduction. researchgate.net While specific studies on the direct toxicity of calcium bromide to various fish species are not extensively detailed in the provided results, the potential for high concentrations of its constituent ions to cause harm exists. sentaitech.com

Interactive Data Table: Ecotoxicity of Calcium Bromide to Daphnia magna

Test OrganismExposure DurationObserved EffectConcentration
Daphnia magna21 daysEmbryotoxicity (aborted eggs)533 mg L⁻¹
Daphnia magna21 daysEmbryotoxicity (aborted eggs)1066 mg L⁻¹

Impact on Vegetation

Elevated levels of bromide in the soil can be detrimental to plant growth. nih.gov Bromide is taken up by plant roots, and high concentrations can become toxic. nih.gov Studies on wheat and pea seedlings have shown that they can accumulate significant amounts of bromine from their growth medium. nih.gov While some plants, particularly halophytes (salt-tolerant plants), can tolerate higher levels of bromide, many agricultural crops are sensitive to it. researchgate.net

Sustainable Synthesis and Management Practices for Calcium Bromide Hydrates

Sustainable practices in the chemical industry aim to reduce environmental impact, improve resource efficiency, and ensure safety. For calcium bromide hydrates, this encompasses both its synthesis and its management throughout its lifecycle.

Sustainable Synthesis

Traditional methods for producing calcium bromide often involve the reaction of calcium carbonate or calcium oxide with hydrobromic acid. npcsblog.com More sustainable and efficient manufacturing processes are continually being developed. An improved method involves reacting hydrogen bromide with calcium hydroxide (B78521) in water, with careful pH control to remove carbonate impurities as carbon dioxide, thus preventing the formation of unwanted solid waste and yielding a purer product. google.comchemicalbook.com

Another approach to sustainable synthesis is to utilize byproducts from other industrial processes. For instance, processes have been developed to produce bromine from bromide salts that are byproducts of other chemical reactions, which can then be used to synthesize calcium bromide. google.com This form of industrial symbiosis, where the waste from one process becomes the raw material for another, is a key principle of a circular economy. chimia.ch The use of reducing agents like ammonia (B1221849) in the reaction of bromine with a calcium source can also lead to more efficient conversion of raw materials and reduce waste. googleapis.com

Sustainable Management Practices

Sustainable management of calcium bromide involves responsible use, recycling, and disposal. In the oil and gas industry, where large quantities are used, recycling and reusing drilling fluids is a critical management practice. atdmco.com

Bromine recycling is a well-established practice in the chemical industry and is a prime example of a circular economy in action. chimia.ch Given that bromine is an expensive raw material, its recovery from industrial effluents and waste streams is economically and environmentally beneficial. ddpsinc.com For example, bromide can be recovered from aqueous solutions through oxidation, allowing the elemental bromine to be captured and reused for synthesizing new products like calcium bromide. chimia.ch

Proper storage and handling are also crucial aspects of sustainable management to prevent accidental releases into the environment. This includes storing calcium bromide in cool, dry, well-ventilated areas away from incompatible materials. toptionchemical.com For spills, containment and cleanup procedures should be in place to prevent the material from entering drains and waterways. chemicalbook.com Ultimately, the disposal of any chemical waste must adhere to environmental and public health regulations. nih.gov

Future Research Directions and Emerging Areas

Exploration of Novel Hydrate (B1144303) Forms and Their Properties

While calcium bromide hexahydrate (CaBr₂·6H₂O) is the most common hydrated form, several other hydrates of calcium bromide exist, and their precise properties and phase transitions are active areas of investigation. researchgate.net The known and proposed hydration states of calcium bromide include the nonahydrate, hexahydrate, tetrahydrate, dihydrate, and monohydrate. researchgate.netcambridge.org

Historically, there has been considerable debate and conflicting reports in scientific literature regarding the intermediate hydration steps between the anhydrous and fully hydrated forms. researchgate.nettandfonline.com Some studies have proposed the existence of hydrates with 3, 1.5, 1, and 0.5 moles of water, though these are generally considered disputed and unverified. researchgate.nettandfonline.com Early 20th-century research identified the transitions between the hexahydrate, tetrahydrate, and dihydrate. researchgate.net More recent investigations have focused on clarifying these pathways. A 2025 study examining the hydration and dehydration processes between the anhydrous and dihydrate forms identified only a single, stable monohydrate phase. researchgate.nettandfonline.com This suggests a more regular hydration behavior for CaBr₂ compared to its sister salt, calcium chloride (CaCl₂), which exhibits more complex and path-dependent hydration steps. researchgate.nettandfonline.com

The crystal structures for the nonahydrate, hexahydrate, and anhydrous forms are known. researchgate.net The dihydrate of calcium bromide has been found to share the same crystal structure as the dihydrate of CaCl₂, while the monohydrate structure differs. researchgate.nettandfonline.com Further research is focused on definitively mapping the phase transitions and determining the precise thermodynamic properties of these less common hydrates. This exploration is crucial for applications like thermal energy storage, where different hydrates offer distinct energy densities and operating temperatures. acs.orgresearchgate.net For instance, eutectic compositions of this compound and tetrahydrate are being explored for their potential as phase change materials (PCMs). acs.orgresearchgate.net

Hydrate FormFormulaStatusKey Research Findings
NonahydrateCaBr₂·9H₂OKnown Crystal StructureCrystal structure is known, but transition conditions are not well established. researchgate.net
HexahydrateCaBr₂·6H₂OCommon, Well-CharacterizedMost stable and common form; congruent melting point at 34.3°C makes it suitable for thermal energy storage. acs.org
TetrahydrateCaBr₂·4H₂OKnownInvolved in dehydration sequence from the hexahydrate; forms eutectic mixtures with the hexahydrate. researchgate.netacs.orgresearchgate.net
DihydrateCaBr₂·2H₂OKnownA stable intermediate hydrate; shares a crystal structure with CaCl₂ dihydrate. researchgate.netcambridge.orgtandfonline.com
MonohydrateCaBr₂·H₂ORecently VerifiedRecent studies show it is the only stable hydrate between the anhydrate and dihydrate forms. researchgate.nettandfonline.com
Tri-, Hemi-hydratesCaBr₂·nH₂O (n=3, 1.5, 0.5)Disputed/UnverifiedProposed in older literature but not confirmed in recent, detailed studies of hydration pathways. researchgate.nettandfonline.com

Advanced Spectroscopic Characterization Techniques (e.g., Raman Analysis, NMR)

To resolve the ambiguities surrounding hydrate forms and to better understand the molecular structure, advanced spectroscopic techniques are being increasingly applied. Raman spectroscopy and Nuclear Magnetic Resonance (NMR) are at the forefront of this research.

Raman Spectroscopy is a powerful, non-destructive technique for probing the vibrational modes of molecules and crystal lattices. researchgate.netbham.ac.uk It is particularly useful for identifying different hydrate phases in real-time. bham.ac.uk For calcium bromide, Raman analysis has been used to identify the formation of new crystalline phases in complex systems. For example, in cement pastes, the interaction of CaBr₂ with tricalcium aluminate (C₃A) was shown to form a new bromoaluminate calcium hydrate phase (Ca₄Al₂O₆Br₂·10H₂O), a finding confirmed by Raman spectroscopy. nih.gov Future work will likely involve detailed Raman studies to map the phase transitions of pure calcium bromide hydrates under varying temperature and humidity conditions, analogous to comprehensive studies done on CaCl₂ hydrates. bham.ac.uk Such research helps in assigning specific Raman bands to the vibrational modes of water molecules within the crystal lattice, providing insight into the strength of hydrogen bonding and the coordination with the Ca²⁺ ion. bham.ac.uk

Nuclear Magnetic Resonance (NMR) spectroscopy offers a unique window into the local chemical environment of specific atomic nuclei. For this compound, both bromine (⁷⁹Br and ⁸¹Br) and proton (¹H) NMR are promising. scirp.orgrsc.org Bromine NMR is generally limited by broad signal widths due to the quadrupolar nature of the nuclei, but it can be effective for studying the dynamics and binding of bromide ions in solution. rsc.org More promising is ¹H NMR, which can provide detailed information about the water molecules of hydration. scirp.org By studying the proton resonances, researchers can distinguish between water molecules in different environments, such as those coordinated directly to the calcium ion versus those in the outer hydration shell. rsc.org While specific ¹H-NMR studies on CaBr₂·6H₂O are not abundant, research on analogous compounds like magnesium bromide hexahydrate (MgBr₂·6H₂O) demonstrates the technique's ability to identify the chemical shift of bound water protons, providing a template for future investigations. rsc.org

Development of Hybrid Materials Incorporating this compound (e.g., Composites with Silica (B1680970) Gel, Carbon Materials)

A significant area of emerging research is the incorporation of this compound into host matrices to create novel hybrid materials. These composites aim to overcome some of the intrinsic limitations of the pure salt, such as low thermal conductivity and potential leakage upon melting, thereby enhancing its performance in applications like thermal energy storage and dehumidification.

Composites with Silica Gel: Porous materials like silica gel are excellent candidates for host matrices due to their high surface area and chemical stability. Research has shown that when calcium bromide is confined within the pores of mesoporous silica, it follows the same fundamental hydration and dehydration steps as the bulk material. researchgate.nettandfonline.com This "form-stable" composite prevents the deliquescence (dissolving in absorbed water) of the salt and maintains its structural integrity. Studies on mixed CaCl₂-CaBr₂ systems confined in silica gel have demonstrated that the formation of a solid solution of the two halides within the pores can alter the thermodynamic properties of water sorption, allowing for the fine-tuning of the material's performance for specific applications like gas drying and air conditioning. researchgate.net

Composites with Carbon Materials: To address the low thermal conductivity of salt hydrates (typically <1 W/m·K), which limits the rate of heat charge and discharge, researchers are turning to high-conductivity carbon materials. mdpi.comcambridge.org While research on CaBr₂-carbon composites is still emerging, extensive work on analogous salt hydrates provides a clear roadmap.

Expanded Graphite (B72142) (EG): EG is a porous, lightweight material with excellent thermal conductivity. Composites made by impregnating salt hydrates like CaCl₂·6H₂O and SrBr₂·6H₂O into an EG matrix have shown dramatic improvements in thermal conductivity. mdpi.com For example, a composite of strontium bromide with 20% natural graphite exhibited a four-fold increase in thermal conductivity and improved reaction kinetics. The primary challenge lies in impregnating the hydrophilic salt solution into the hydrophobic graphite matrix, a problem often solved using surfactants or surface modification of the graphite. mdpi.com

Carbon Nanotubes (CNTs): CNTs offer exceptionally high thermal conductivity and mechanical strength. Their high aspect ratio and surface area make them suitable for creating interconnected networks within a salt hydrate matrix to facilitate efficient heat transfer. While primarily explored in polymer composites, the principles can be extended to salt hydrates. Future research will likely focus on developing stable dispersions of CNTs within molten this compound to create high-performance nanocomposite phase change materials.

Integration with Machine Learning for Materials Discovery and Optimization

The traditional trial-and-error approach to materials discovery is time-consuming and resource-intensive. The integration of machine learning (ML) and materials informatics is revolutionizing this process, enabling the rapid screening and design of new materials with desired properties. This is particularly impactful in the field of salt hydrates for thermal energy storage (TES).

Researchers are using high-throughput computational screening, powered by density functional theory (DFT) calculations, to predict the properties of thousands of "hypothetical" salt hydrates that have not yet been synthesized. ML models are trained on these large datasets of computational and existing experimental results to learn the complex relationships between a material's composition and its performance metrics, such as energy density, reaction enthalpy, and operating temperature.

This data-driven approach allows for:

Accelerated Discovery: Rapidly identifying promising new salt hydrate candidates from vast chemical spaces, significantly reducing the need for exhaustive experimental screening.

Property Prediction: Developing models that can accurately predict the thermodynamic stability and energy storage capacity of novel hydrates.

System Optimization: Using ML algorithms to optimize not just the material but the entire energy storage system. cambridge.org For instance, models can predict the melting time of a phase change material in a specific geometry or identify the optimal balance between stored energy and power output. cambridge.org

The ultimate goal is to establish clear design guidelines based on ML-derived insights, which can steer experimental efforts toward the most promising materials for next-generation energy technologies.

Q & A

Q. What are the established laboratory methods for synthesizing calcium bromide hexahydrate, and how can stoichiometric control be ensured?

this compound (CaBr₂·6H₂O) is synthesized via two primary routes:

  • Reaction of calcium oxide (CaO) or calcium carbonate (CaCO₃) with hydrobromic acid (HBr):
    • CaO + 2HBr → CaBr₂ + H₂O
    • CaCO₃ + 2HBr → CaBr₂ + CO₂ + H₂O
      To ensure stoichiometric control, use excess HBr to drive the reaction to completion, followed by evaporation under vacuum to isolate the hexahydrate .
  • Direct reaction of elemental calcium with bromine:
    • Ca + Br₂ → CaBr₂
      This method requires inert conditions to prevent oxidation. Hydration is achieved by controlled exposure to water vapor .

Q. What analytical techniques are critical for verifying the structural integrity and purity of this compound?

  • X-ray diffraction (XRD): Confirms the octahedral crystal structure, where Ca²⁺ is coordinated with six Br⁻ ions in an ionic lattice .
  • Thermogravimetric analysis (TGA): Determines hydration state by measuring mass loss upon heating. Hexahydrate decomposes at ~34°C, releasing water .
  • Elemental analysis: Validates the Br/Ca ratio via titration or inductively coupled plasma (ICP) spectroscopy .

Q. How does the solubility profile of this compound influence experimental design in aqueous systems?

this compound exhibits high water solubility:

  • 143 g/100 mL at 20°C, increasing to 312 g/100 mL at 100°C .
    This property necessitates precise temperature control during solution preparation. For example, supersaturated solutions for crystallization studies require slow cooling to avoid premature precipitation. Solubility in polar solvents (e.g., ethanol) also enables its use in non-aqueous reaction media .

Advanced Research Questions

Q. What methodologies mitigate phase impurities (e.g., dihydrate vs. hexahydrate) during synthesis?

  • Hydration control: Maintain a water-rich environment during crystallization. Hexahydrate formation is favored at >80% relative humidity .
  • In-situ monitoring: Use Raman spectroscopy or dynamic vapor sorption (DVS) to track hydration states in real time .
  • Post-synthesis annealing: Heat samples to 34–40°C (melting range of hexahydrate) to homogenize phase distribution .

Q. How can conflicting thermal data between anhydrous and hydrated forms be resolved?

Discrepancies arise due to hydration-dependent phase transitions:

  • Anhydrous CaBr₂: Melts at 730°C .
  • Hexahydrate (CaBr₂·6H₂O): Melts at 34°C, with decomposition observed at 253–303°C .
    Advanced thermal analysis techniques:
  • Differential scanning calorimetry (DSC): Distinguishes endothermic (melting) and exothermic (dehydration) events .
  • Controlled-rate thermal analysis (CRTA): Reduces thermal lag, improving accuracy for hydrated salts .

Q. What role does this compound play in thermal management systems?

As a phase change material (PCM) , it absorbs/releases latent heat during phase transitions:

  • Latent heat capacity: 2194 kJ/m³ (solid phase) and 1956 kJ/m³ (liquid phase) .
  • Applications: Stabilizes temperature in transient environments (e.g., electronic devices, vehicle cooling systems) by maintaining thermal inertia near 34°C .

Q. What protocols prevent deliquescence-induced degradation during storage and handling?

  • Storage: Use airtight containers with desiccants (e.g., silica gel) under nitrogen atmosphere .
  • Handling: Conduct experiments in humidity-controlled gloveboxes (<30% RH) to avoid unintended hydration .

Q. How is this compound utilized as a tracer in geological core studies?

In miscible displacement experiments , it serves as a conservative tracer due to its high solubility and inertness:

  • Methodology: Aqueous CaBr₂·6H₂O solutions are flushed through saturated cores to model fluid transport. Concentration profiles are tracked via ion chromatography or conductivity measurements .

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